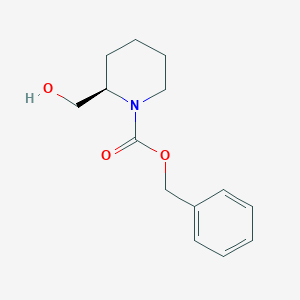

(R)-N-Benzyloxycarbonyl-2-piperidinemethanol

Description

Properties

IUPAC Name |

benzyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGDHNGWPNSYCD-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@H](C1)CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456273 | |

| Record name | (R)-N-Benzyloxycarbonyl-2-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154499-13-5 | |

| Record name | (R)-N-Benzyloxycarbonyl-2-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Piperidine with Benzyloxycarbonyl (Cbz) Group

The initial step involves protecting the piperidine nitrogen using benzyl chloroformate (Cbz-Cl). This reaction is typically conducted in a biphasic system with sodium carbonate (Na₂CO₃) to maintain a basic pH, facilitating the nucleophilic attack of the piperidine nitrogen on Cbz-Cl. The use of dichloromethane (DCM) as a solvent ensures efficient mixing and minimizes side reactions such as over-alkylation. Yields exceeding 85% are achievable when the reaction is performed at 0–5°C to suppress exothermic side reactions.

Introduction of the 2-Hydroxymethyl Group

Following Cbz protection, the 2-position of the piperidine ring is functionalized via hydroxymethylation. A widely adopted method involves the reaction of Cbz-protected piperidine with formaldehyde in the presence of a reducing agent such as sodium borohydride (NaBH₄). This step proceeds through the formation of an iminium intermediate, which is subsequently reduced to yield the hydroxymethyl derivative. Critical parameters include:

-

Temperature : 25–30°C to balance reaction rate and selectivity.

-

Solvent : Tetrahydrofuran (THF) or methanol, which stabilize the intermediate and enhance reducing agent activity.

-

Stoichiometry : A 2:1 molar ratio of formaldehyde to piperidine derivative ensures complete conversion.

Stereochemical Control and Enantiomeric Purity

Asymmetric Synthesis Strategies

The (R)-configuration at the 2-position is introduced via chiral induction or resolution. One approach employs chiral auxiliaries during the hydroxymethylation step. For example, using (R)-binol-derived catalysts in the Prins reaction between Cbz-piperidine and formaldehyde achieves enantiomeric excess (ee) values >90%. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the (S)-enantiomer from a racemic mixture, leaving the desired (R)-isomer intact.

Industrial-Scale Resolution Techniques

Large-scale production often relies on diastereomeric salt formation. Treating the racemic mixture with (1S)-(+)-camphorsulfonic acid in ethanol induces selective crystallization of the (R)-enantiomer salt, which is then neutralized to recover the free base. This method achieves ee values of 98–99% with a recovery yield of 70–75%.

Reaction Optimization and Process Intensification

Solvent and Catalyst Screening

Comparative studies of solvents (Table 1) reveal that polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may compromise stereoselectivity. In contrast, ethereal solvents (e.g., THF) improve enantiomeric purity at the cost of longer reaction times.

Table 1: Solvent Effects on Hydroxymethylation

| Solvent | Reaction Time (h) | Yield (%) | ee (%) |

|---|---|---|---|

| THF | 12 | 78 | 92 |

| DMF | 6 | 85 | 84 |

| Methanol | 18 | 70 | 95 |

Continuous Flow Synthesis

Adopting continuous flow reactors for the Cbz protection step reduces reaction time from 8 hours (batch) to 2 hours, with a 15% increase in yield. Key advantages include precise temperature control and minimized exposure to moisture, which can hydrolyze Cbz-Cl.

Industrial Production Methods

Purification and Isolation

Post-synthesis purification involves sequential solvent exchanges to remove byproducts. Methyl tert-butyl ether (MTBE) is added to the reaction mixture to precipitate inorganic salts, followed by distillation under reduced pressure (80–150 mbar) to concentrate the product. Final isolation via recrystallization from hexane/ethyl acetate (3:1) yields 95% pure product.

Waste Minimization Strategies

Industrial processes recover excess Cbz-Cl via acid-base extraction. The aqueous phase (containing unreacted Na₂CO₃) is treated with HCl to precipitate benzoic acid, which is filtered and recycled.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis confirms the (R)-configuration through distinct splitting patterns. The hydroxymethyl protons (δ 3.65–3.70 ppm) exhibit coupling with the adjacent piperidine methine proton (δ 4.10 ppm, multiplet), consistent with the desired stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using a cellulose-based column (Chiralpak IC) with hexane/isopropanol (90:10) eluent resolves enantiomers, providing a direct measure of ee (>98% for optimized processes).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: ®-N-Benzyloxycarbonyl-2-piperidinemethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and various substituted piperidine derivatives, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

Chemistry

In organic chemistry, ®-N-Benzyloxycarbonyl-2-piperidinemethanol is used as an intermediate in the synthesis of various chiral compounds. Its ability to undergo diverse chemical reactions makes it a valuable building block in the construction of complex molecules.

Biology

The compound is studied for its potential biological activities. It serves as a precursor in the synthesis of bioactive molecules that can interact with biological targets, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, ®-N-Benzyloxycarbonyl-2-piperidinemethanol is explored for its potential therapeutic applications. It is used in the design and synthesis of novel pharmaceuticals aimed at treating various diseases.

Industry

The compound finds applications in the production of fine chemicals and pharmaceuticals. Its versatility in chemical transformations makes it a valuable asset in industrial processes.

Mechanism of Action

The mechanism of action of ®-N-Benzyloxycarbonyl-2-piperidinemethanol involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active piperidine moiety, which can then interact with enzymes or receptors. The hydroxymethyl group at the 2-position may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (R)-N-Benzyloxycarbonyl-2-piperidinemethanol with structurally related piperidine derivatives, emphasizing key functional groups and their implications:

Key Observations :

- Methyl N-Cbz-piperidine-2-carboxylate (similarity score 0.97 ) differs only in the substitution of the hydroxymethyl group with a methyl ester. This enhances lipophilicity (higher logP) but reduces hydrogen-bonding capacity, impacting solubility and biological activity .

- 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate (score 0.96 ) contains two ester groups, increasing steric bulk and altering reactivity in nucleophilic acyl substitution reactions .

- (R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid (score 0.92) replaces the piperidine ring with an isoquinoline scaffold, significantly modifying its pharmacokinetic profile and target binding .

Physicochemical Properties

Key Observations :

- The hydroxymethyl group in the target compound contributes to moderate polarity (logP ~1.8), favoring solubility in polar aprotic solvents like DMSO.

Key Observations :

- The target compound is synthesized via direct Cbz protection, avoiding multi-step derivatization required for ester or acid analogs.

- Hydrolysis and esterification steps for related compounds (e.g., N-Cbz-2-Piperidinecarboxylic acid) achieve high yields but require stringent pH and temperature control .

Biological Activity

(R)-N-Benzyloxycarbonyl-2-piperidinemethanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, particularly its effects on various biological systems.

This compound has the molecular formula and a molecular weight of 251.31 g/mol. The structure features a piperidine ring substituted with a benzyloxycarbonyl group, which is known to enhance the lipophilicity and potentially the bioavailability of the compound.

Synthesis

The synthesis of this compound typically involves the protection of functional groups to facilitate further reactions. The following general steps outline the synthetic route:

- Starting Material : Begin with 2-piperidinemethanol.

- Protection : Protect the hydroxyl group using benzyloxycarbonyl chloride.

- Purification : Purify the resulting compound through crystallization or chromatography.

Cytotoxicity

Case Study 1: Antimycobacterial Activity

In a comparative study of piperidine derivatives, compounds structurally related to this compound were tested against drug-resistant strains of M. tuberculosis. The results indicated that modifications in the piperidine structure could significantly enhance antimicrobial potency .

Case Study 2: Neuroactive Potential

Research on neuroactive compounds has shown that modifications in piperidine derivatives can affect their ability to cross the blood-brain barrier (BBB). Studies measuring pharmacokinetics and pharmacodynamics suggest that compounds like this compound may have implications in treating central nervous system disorders due to their potential neuroactivity .

Data Table: Summary of Biological Activities

Q & A

Q. How to address low yields in the final step of synthesizing this compound?

- Methodological Answer : Low yields often stem from incomplete acylation or purification losses. Introduce activating agents (e.g., DMAP) for esterification steps . Use silica gel chromatography with gradient elution (hexane/EtOAc) to isolate the product. If racemization occurs, replace basic workup conditions with ion-exchange resins .

Q. What methodologies validate the absence of toxic byproducts in the synthesized compound?

- Methodological Answer : Perform LC-MS/MS to detect trace impurities (e.g., residual propionic anhydride). Compare with safety data for related compounds, which highlight hazards like toxic fumes under combustion . Ensure compliance with OSHA standards by testing mutagenicity (Ames test) if the compound is used in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.